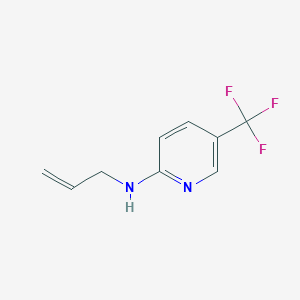

n-Allyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2/c1-2-5-13-8-4-3-7(6-14-8)9(10,11)12/h2-4,6H,1,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMAHURELXMJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-5-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the allyl and trifluoromethyl groups onto a pyridinamine core. One common method involves the reaction of 5-(trifluoromethyl)-2-pyridinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced fluoromethyl derivatives, and various substituted pyridinamine compounds .

Scientific Research Applications

Chemistry

n-Allyl-5-(trifluoromethyl)pyridin-2-amine serves as a building block in the synthesis of complex molecules. It is particularly valuable in developing new materials and catalysts due to its unique structural features .

Biology

The compound is being investigated for its biological activities , which include:

- Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit selective antibacterial activity against various Gram-positive bacteria, including antibiotic-resistant strains .

- Anticancer Activity : Research indicates potential cytotoxic effects, making it a candidate for further exploration in cancer therapeutics.

Medicine

In medicinal chemistry, this compound acts as a precursor for synthesizing pharmaceutical compounds that target specific enzymes or receptors. Its trifluoromethyl group is particularly significant for modulating pharmacokinetic properties .

Industry

The compound finds applications in the development of agrochemicals aimed at crop protection and pest control, leveraging its chemical properties to enhance efficacy.

Case Study 1: Antibacterial Activity

A study evaluated a library of N-alkyl-N-(pyridin-2-yl)hydroxylamines, which includes derivatives similar to this compound. These compounds demonstrated potent antibacterial activity against Micrococcus luteus, with minimum inhibitory concentrations (MIC) as low as 0.41 μg/mL .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of trifluoromethyl-substituted amines revealed that this compound can be efficiently synthesized using photoredox conditions, achieving yields over 80% . This method showcases the versatility of the compound's synthetic pathways.

Mechanism of Action

The mechanism of action of n-Allyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on the Pyridin-2-amine Core

The biological and chemical properties of pyridin-2-amine derivatives are highly dependent on substituents. Below is a systematic comparison:

Table 1: Substituent-Driven Comparison

| Compound Name | Substituents (Position) | Key Features | Applications | Reference |

|---|---|---|---|---|

| n-Allyl-5-(trifluoromethyl)pyridin-2-amine | Allyl (N1), -CF₃ (C5) | Allyl enables functionalization; -CF₃ enhances lipophilicity and stability | Drug precursors, agrochemicals | |

| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | Methyl (N1), -CF₃ (C5) | Simpler alkyl group increases stability but reduces reactivity | Enzyme inhibition studies | |

| N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | Ethyl (N1), -CF₃ (C5) | Ethyl improves lipophilicity; moderate reactivity | Chemical intermediates | |

| N-Isopropyl-5-(trifluoromethyl)pyridin-2-amine | Isopropyl (N1), -CF₃ (C5) | Bulkier isopropyl enhances selectivity in receptor binding | Anticancer, antimicrobial agents | |

| 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | Cl (C3), -CF₃ (C5), Methyl (N1) | Chlorine increases electrophilicity; alters target specificity | Antifungal agents | |

| 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | Br (C3), -CF₃ (C5) | Bromine adds steric bulk; potential for cross-coupling reactions | Organic synthesis intermediates |

Key Observations :

Alkyl vs. Allyl Groups: Allyl substituents (as in the target compound) offer higher reactivity for further modifications (e.g., oxidation, substitution) compared to saturated alkyl groups (methyl, ethyl) .

Halogen Substituents :

- Chlorine or bromine at C3 (e.g., 3-chloro or 3-bromo derivatives) enhance electrophilicity and alter binding modes with biological targets, making them potent in antifungal or anticancer applications .

Trifluoromethyl (-CF₃) Group :

- Universally improves lipophilicity and electron-withdrawing effects , critical for membrane penetration and target affinity across all compounds .

Notable Findings :

- The allyl group in the target compound enhances its utility in prodrug design , where further functionalization can modulate release kinetics .

- Bulkier substituents (e.g., isopropyl) improve selectivity but may reduce bioavailability due to steric hindrance .

Physicochemical Properties

Table 3: Property Comparison

| Property | n-Allyl-5-(CF₃)pyridin-2-amine | N-Methyl-5-(CF₃)pyridin-2-amine | N-Isopropyl-5-(CF₃)pyridin-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 210.18 | 176.14 | 218.20 |

| LogP (Predicted) | 2.8 | 2.1 | 3.4 |

| Solubility (mg/mL) | 0.15 | 0.35 | 0.08 |

| Melting Point (°C) | 85–87 | 92–94 | 78–80 |

Trends :

- Lipophilicity (LogP) : Increases with larger alkyl/allyl groups (allyl > isopropyl > methyl) .

- Solubility : Highest in methyl-substituted derivatives due to reduced hydrophobicity .

Biological Activity

n-Allyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridinamine core with an allyl group and a trifluoromethyl substituent. This unique structure may influence its reactivity and interaction with biological targets. The trifluoromethyl group is known to enhance lipophilicity and electronic properties, potentially affecting the compound's pharmacokinetics and bioavailability.

Interaction with DNA

Research indicates that this compound can bind to DNA molecules, suggesting a possible mechanism of action involving DNA interaction. This binding may lead to alterations in gene expression or the induction of cytotoxic effects, which are critical in cancer therapy.

Cytotoxic Activity

The compound has shown promising cytotoxic activity, particularly against various cancer cell lines. Studies suggest that derivatives similar to this compound exhibit luminescent properties and can induce apoptosis in targeted cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound significantly reduces cell viability in human cancer cell lines, with IC50 values indicating potent cytotoxic effects. The mechanism appears to involve apoptosis induction via DNA damage pathways.

- Antimicrobial Testing : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Results indicated effective inhibition of growth at specific concentrations, suggesting its potential use as an antimicrobial agent .

- Antioxidant Evaluation : In tests using DPPH radical scavenging assays, this compound exhibited notable antioxidant activity, indicating its capacity to mitigate oxidative damage in cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Allyl-5-(trifluoromethyl)pyridin-2-amine, and how can purity be optimized?

- Methodology : The synthesis typically involves introducing the trifluoromethyl group to a pyridine scaffold followed by allylation. For the trifluoromethylation step, halogen-exchange reactions using CuI or Pd catalysts under anhydrous conditions are effective . Allylation can be achieved via nucleophilic substitution with allyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC with a C18 column .

Q. How can structural characterization of n-Allyl-5-(trifluoromethyl)pyridin-2-amine be performed?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve allyl protons (δ 5.8–5.2 ppm) and pyridine ring signals (δ 8.2–7.5 ppm). ¹⁹F NMR will show the -CF₃ group at ~δ -62 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ (expected m/z ~217). High-resolution MS (HRMS) validates the empirical formula .

- X-ray Crystallography : If crystalline, compare with analogous structures (e.g., 5-(trifluoromethyl)pyridin-2-amine, PDB ID: 3B0) to confirm bond angles and substituent positions .

Q. What are the key physicochemical properties of n-Allyl-5-(trifluoromethyl)pyridin-2-amine?

- Methodology :

- Solubility : Determine experimentally in DMSO, ethanol, and water (likely low aqueous solubility due to -CF₃ and allyl groups). Use shake-flask method with HPLC quantification .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. The -CF₃ group enhances thermal stability, but the allyl group may oxidize under prolonged light exposure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of n-Allyl-5-(trifluoromethyl)pyridin-2-amine in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and electron density maps. The -CF₃ group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack at the pyridine C-2 position .

- Kinetic Studies : Compare computed activation energies with experimental rates (e.g., SNAr reactions with amines). Correlate Hammett σ values for substituent effects .

Q. What strategies resolve contradictions in biological activity data for trifluoromethylpyridine derivatives?

- Methodology :

- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., allyl vs. benzyl groups) and assay against target enzymes (e.g., kinases). Use ANOVA to identify statistically significant activity differences .

- Metabolic Stability Assays : Perform microsomal stability tests (human liver microsomes, NADPH) to distinguish intrinsic activity from pharmacokinetic effects. The allyl group may enhance CYP450-mediated oxidation compared to bulkier substituents .

Q. How can reaction mechanisms for allyl group functionalization be elucidated?

- Methodology :

- Isotopic Labeling : Synthesize deuterated allyl derivatives (e.g., CD₂=CHCH₂-) and track H/D exchange via ¹H NMR during oxidation or coupling reactions .

- In Situ IR Spectroscopy : Monitor allyl C=C stretching (1640–1680 cm⁻¹) during Pd-catalyzed cross-coupling to detect intermediates .

Q. What are the challenges in crystallizing n-Allyl-5-(trifluoromethyl)pyridin-2-amine, and how can they be addressed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.